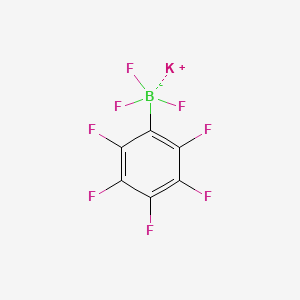

Potassium trifluoro(perfluorophenyl)borate

Descripción

Contextualization of Fluorinated Organoboron Compounds in Modern Synthetic Chemistry

Fluorinated organoboron compounds have emerged as crucial building blocks in modern synthetic chemistry, merging the distinct properties of fluorine with the versatile reactivity of organoboron moieties. nih.govnih.gov The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity, which is of particular interest in pharmaceutical and agrochemical development. nih.govacs.org Organoboron compounds, on the other hand, are celebrated for their role in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov The combination of these two fields in the form of fluorinated organoboron compounds provides chemists with powerful tools for the construction of complex molecules. nih.govnih.gov

The synthesis of these compounds can be approached in several ways, including the selective borylation of fluorinated substrates, the fluorination of organoboron compounds, and the monodefluoroborylation of polyfluoroarenes. nih.gov These methods have opened avenues to a diverse range of fluorinated organoboron reagents, each with unique reactivity profiles.

The Unique Position of Potassium Trifluoro(perfluorophenyl)borate within Boron Chemistry

Among the various classes of fluorinated organoboron compounds, potassium organotrifluoroborates stand out due to their enhanced stability compared to their boronic acid counterparts. researchgate.netnih.gov They are generally crystalline solids that are stable to air and moisture, making them convenient to handle and store. nih.gov

Potassium trifluoro(perfluorophenyl)borate, with its perfluorinated phenyl ring, represents a highly electron-deficient organotrifluoroborate. This high degree of fluorination is expected to significantly influence its reactivity and coordination properties. While specific details on its synthesis are not widely published, the general preparation of potassium aryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov

Properties of Potassium trifluoro(perfluorophenyl)borate

| Property | Value |

| Molecular Formula | C₆F₈BK |

| Molecular Weight | 294.00 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Generally soluble in polar organic solvents like DMSO, methanol (B129727), and acetone. organic-chemistry.org |

Note: Due to the limited availability of specific experimental data for Potassium trifluoro(perfluorophenyl)borate, some properties are inferred from closely related compounds.

Evolution of Research on Perfluorinated Borate (B1201080) Anions and their Catalytic Potential

The study of perfluorinated borate anions has evolved significantly, driven by their applications as weakly coordinating anions in catalysis. The initial focus was on bulky perfluorinated tetraarylborates, such as the tetrakis(pentafluorophenyl)borate (B1229283) anion, which are instrumental in stabilizing cationic transition metal catalysts used in olefin polymerization. researchgate.netsmolecule.com

More recently, research has expanded to include a wider range of perfluorinated organoborate anions, including trifluoro(organo)borates. The catalytic potential of these anions is being explored in various transformations. For instance, the electron-withdrawing nature of the perfluorophenyl group in potassium trifluoro(perfluorophenyl)borate can modulate the nucleophilicity of the borate, potentially leading to unique reactivity in cross-coupling reactions. While the primary use of organotrifluoroborates is as nucleophilic partners in palladium-catalyzed cross-coupling reactions, their application in other areas of catalysis is an active field of research. nih.govnih.gov Furthermore, the development of methods for the radiofluorination of organotrifluoroborates for applications in Positron Emission Tomography (PET) imaging highlights the expanding scope of this class of compounds.

Scope and Academic Relevance of the Research Landscape

The investigation of perfluorinated organotrifluoroborates like Potassium trifluoro(perfluorophenyl)borate is situated at the intersection of several key areas of chemical research, including organofluorine chemistry, organoboron chemistry, and catalysis. The academic relevance of this field is underscored by the continuous demand for new synthetic methodologies that allow for the precise and efficient introduction of fluorinated motifs into complex molecules. nih.govacs.org

The unique electronic properties conferred by the perfluorinated aryl group make these compounds valuable probes for studying reaction mechanisms and developing new catalytic systems. As our understanding of the synthesis and reactivity of these specialized reagents grows, they are poised to play an increasingly important role in the development of new materials, pharmaceuticals, and diagnostic agents. nih.govrsc.org

Propiedades

IUPAC Name |

potassium;trifluoro-(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BF8.K/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVVCBYIULUALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BF8K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Structural Elucidation in Research Contexts

Spectroscopic Analysis for Mechanistic and Structural Insights

Spectroscopic techniques are indispensable for probing the molecular structure and dynamic behavior of potassium trifluoro(perfluorophenyl)borate. These methods provide detailed information on the electronic environment of specific nuclei, the vibrational modes of chemical bonds, and the kinetics of reactions in which the compound participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ¹¹B NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organotrifluoroborates. nih.govresearchgate.netnih.gov Both ¹⁹F and ¹¹B NMR provide specific insights into the environment of the fluorine and boron atoms within the trifluoro(perfluorophenyl)borate anion.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds. nih.gov In the ¹⁹F NMR spectrum of potassium trifluoro(perfluorophenyl)borate, two distinct sets of signals are expected: one for the three fluorine atoms bonded to the boron atom (BF₃ group) and another for the five fluorine atoms on the pentafluorophenyl ring (C₆F₅ group).

BF₃ Group: The fluorine atoms of the BF₃ group typically appear as a broad quartet in the upfield region of the spectrum due to coupling with the quadrupolar ¹¹B nucleus. For various potassium organotrifluoroborates, these signals are generally observed in the range of -129 to -141 ppm. researchgate.net

C₆F₅ Group: The fluorine atoms on the pentafluorophenyl ring will exhibit complex splitting patterns due to mutual F-F coupling. They typically appear in three distinct environments: ortho, meta, and para to the boron-carbon bond. These signals are expected at different chemical shifts, providing a fingerprint of the C₆F₅ moiety. For comparison, the signals for hexafluorobenzene (B1203771) (C₆F₆) appear at approximately -165 ppm.

¹¹B NMR Spectroscopy: The ¹¹B nucleus is also NMR-active and provides direct information about the coordination environment of the boron atom. For a tetracoordinate boron atom in an organotrifluoroborate anion, the ¹¹B NMR spectrum is expected to show a quartet, resulting from the coupling between the ¹¹B nucleus (spin I=3/2) and the three equivalent ¹⁹F nuclei (spin I=1/2). nih.gov The observation of this ¹J(¹¹B-¹⁹F) coupling constant can be enhanced by using modified pulse sequences. nih.govresearchgate.net The chemical shift for the tetracoordinate boron in these salts is typically found in a distinct region, for instance, the ¹¹B NMR signal for potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate appears at -6.72 ppm. rsc.org

Table 1: Expected NMR Data for Potassium Trifluoro(perfluorophenyl)borate This table is based on typical values for related fluoroarylborate compounds, as specific published data for K[C₆F₅BF₃] is limited.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹⁹F | -BF₃ | -130 to -140 | Quartet (q) | ¹J(¹¹B-¹⁹F): ~60-70 |

| ¹⁹F | C₆F₅ (ortho) | -130 to -140 | Multiplet (m) | F-F couplings |

| ¹⁹F | C₆F₅ (meta) | -160 to -170 | Multiplet (m) | F-F couplings |

| ¹⁹F | C₆F₅ (para) | -150 to -160 | Multiplet (m) | F-F couplings |

| ¹¹B | -BF₃ | -5 to -8 | Quartet (q) | ¹J(¹¹B-¹⁹F): ~60-70 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. spectrabase.com These two methods are complementary; a vibrational mode that is weak or inactive in IR spectroscopy may be strong in Raman spectroscopy, and vice versa. chemicalbook.com For potassium trifluoro(perfluorophenyl)borate, these techniques can identify characteristic stretching and bending vibrations of its key functional groups.

B-F Vibrations: The boron-fluorine bonds give rise to strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the BF₃ group are expected in the region of 1000-1200 cm⁻¹. Bending modes for this group typically appear at lower wavenumbers.

B-C Vibrations: The stretching vibration of the boron-carbon bond is another key feature, though it is typically weaker than the B-F stretches.

C-F and Aromatic Ring Vibrations: The pentafluorophenyl group has characteristic vibrations, including C-F stretching modes, which are typically strong in the IR spectrum and appear in the 1100-1400 cm⁻¹ region. The aromatic C=C ring stretching vibrations are also observable, often in the 1400-1650 cm⁻¹ range. researchgate.net

Raman spectroscopy is particularly useful for identifying symmetric vibrations and non-polar bonds, which can complement the information from IR spectra. spectrabase.com

Table 2: Expected Vibrational Bands for Potassium Trifluoro(perfluorophenyl)borate Assignments are based on characteristic frequencies for related organoboron and fluorinated aromatic compounds. iitm.ac.indoi.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C=C Stretch | 1400 - 1650 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1100 - 1400 | Strong | Medium |

| B-F Asymmetric Stretch | 1000 - 1200 | Strong | Weak |

| B-F Symmetric Stretch | ~900 - 1000 | Weak | Strong |

| B-C Stretch | ~700 - 800 | Medium | Medium |

High-Resolution Mass Spectrometry (ESI-TOF MS) for Elucidating Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is a powerful technique for determining the elemental composition of molecules with high accuracy. ESI is a soft ionization technique well-suited for analyzing polar and ionic compounds like potassium trifluoro(perfluorophenyl)borate, allowing the intact anion [C₆F₅BF₃]⁻ to be observed in the negative ion mode.

In the context of mechanistic studies, ESI-TOF MS can be used to identify and characterize transient reaction intermediates. By coupling the mass spectrometer to a reaction flow system or by sampling a reaction mixture at various time points, it is possible to detect short-lived species. For example, in reactions involving the transfer of the perfluorophenyl group, ESI-TOF MS could potentially identify intermediate complexes or track the consumption of the starting borate (B1201080) salt and the formation of products, providing crucial evidence for a proposed reaction pathway. The high mass accuracy of TOF analyzers allows for the confident assignment of elemental formulas to the detected ions, distinguishing between species with very similar nominal masses.

Transient Absorption Spectroscopy for Kinetic Studies

Transient Absorption Spectroscopy (TAS) is a pump-probe technique used to study short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to seconds. researchgate.net In a typical experiment, a high-intensity "pump" laser pulse excites the sample, and a lower-intensity "probe" pulse measures the change in absorbance at a specific time delay after the pump pulse. By varying this delay, the formation and decay kinetics of transient species can be monitored.

While not a commonly cited technique for studying potassium aryltrifluoroborates, TAS could theoretically be applied to investigate the kinetics of photochemical reactions involving K[C₆F₅BF₃]. For instance, if the compound is involved in a photoinduced electron transfer or energy transfer process, TAS could track the lifetime of the excited state and the rate of formation of any resulting radical ions or other intermediates. The resulting data, which consists of differential absorption spectra at various time delays, can be used to construct kinetic models of the photochemical process.

Crystallographic Studies for Solid-State Architectures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Potassium Aryltrifluoroborates

In these structures, the boron atom adopts a distorted tetrahedral geometry, bonded to one carbon atom of the aryl ring and three fluorine atoms. rsc.org The C-B bond length is typically around 1.60 Å. The B-F bond lengths can vary slightly depending on their coordination to the potassium cation. The F-B-F bond angles are generally smaller than the ideal tetrahedral angle of 109.5°, while the C-B-F angles are larger. rsc.org

The potassium cation is typically coordinated by multiple fluorine atoms from surrounding trifluoroborate anions, creating a complex coordination polymer or layered architecture in the solid state. rsc.org The coordination number and geometry around the potassium ion can be irregular. These crystallographic studies are essential for understanding the solid-state packing and the non-covalent interactions that govern the crystal lattice.

Table 3: Representative Crystallographic Data for a Potassium Aryltrifluoroborate Salt Data based on Potassium Trifluorido(4-methoxyphenyl)borate as a representative example. rsc.org

| Parameter | Representative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Boron Geometry | Distorted Tetrahedral |

| C-B Bond Length | ~1.60 Å |

| B-F Bond Length | ~1.38 - 1.42 Å |

| Mean F-B-F Angle | ~105.7° |

| Mean C-B-F Angle | ~113.0° |

| Potassium Coordination | Coordinated by multiple F atoms |

Investigation of Layered Architectures and Intermolecular Interactions (e.g., C-H···π, C-H···O, C-H···F, Halogen Bonds)

The solid-state structure of potassium trifluoro(perfluorophenyl)borate and its derivatives is characterized by the formation of distinct layered architectures. These structures are governed by a variety of weak intermolecular interactions that dictate the packing of the ions in the crystal lattice. Research on analogous aryltrifluoroborate potassium salts has revealed that these layered arrangements can be classified as either single or double-sheet structures, depending on the mutual arrangement of the potassium cations. acs.org The double-sheet ionic layer is a common motif observed in the parent phenyltrifluoroborate potassium salt and many of its derivatives. acs.org However, the incorporation of solvent molecules, such as water or acetone, or the presence of certain functional groups like alkoxy groups, can disrupt this packing and lead to the formation of single-sheet structures. acs.org

The interactions between these layers are mediated by a range of weak intermolecular forces. acs.org These can include C-H···π contacts, C-H···O and C-H···F interactions, and even halogen bonds (e.g., I···I, Br···I, Br···F) when appropriate substituents are present on the phenyl ring. acs.org The interplay of these forces, particularly the significant difference in strength between the hydrophobic interactions of the aromatic rings and the hydrophilic interactions of the ionic layers, influences the physical properties of the crystals, such as their tendency to form plate-like morphologies and to cleave along the layer planes. acs.org

| Interaction Type | Description |

| C-H···π | An attractive interaction between a C-H bond and the electron cloud of the perfluorophenyl ring. |

| C-H···O | A weak hydrogen bond between a C-H bond and an oxygen atom, potentially from a substituent or a solvent molecule. |

| C-H···F | A weak hydrogen bond involving a C-H bond and a fluorine atom from the trifluoroborate group or the perfluorophenyl ring. |

| Halogen Bonds | Non-covalent interactions involving a halogen atom as an electrophilic species, which can occur if halogens are substituted on the phenyl ring. acs.org |

Structural Characterization of Complexed Species

The trifluoro(perfluorophenyl)borate anion can act as a weakly coordinating anion in various chemical complexes. While specific structural data for complexes of potassium trifluoro(perfluorophenyl)borate are not extensively detailed in the available research, the principles of its coordination can be understood from studies of related fluorinated arylborate anions, such as the widely used tetrakis(pentafluorophenyl)borate (B1229283) [B(C₆F₅)₄]⁻.

In complexed species, the trifluoro(perfluorophenyl)borate anion typically interacts with a metal center or a cationic organic molecule. The coordination is generally weak due to the delocalization of the negative charge over the entire anion and the electron-withdrawing nature of the fluorine atoms. This property makes it a useful counterion for stabilizing highly reactive cationic species in catalysis and organometallic chemistry. acs.org

The geometry of the boron atom in these anions is typically tetrahedral. nih.gov In complexes, this geometry can be slightly distorted depending on the strength of the interaction with the cation. Spectroscopic techniques such as ¹⁹F and ¹¹B NMR are also crucial for characterizing these complexes in solution, providing insights into the electronic environment of the boron and fluorine atoms and confirming the integrity of the anion in the complex.

Electrochemical Characterization in Research

The electrochemical properties of potassium trifluoro(perfluorophenyl)borate are of interest for its potential applications in electrochemical devices, such as batteries and sensors. While detailed electrochemical studies specifically on potassium trifluoro(perfluorophenyl)borate are not widely published, valuable insights can be drawn from research on closely related compounds like lithium and sodium tetrakis(pentafluorophenyl)borate.

Cyclic voltammetry is a primary technique used to investigate the electrochemical behavior of these salts. It provides information about the oxidation and reduction potentials of the species in solution. For instance, studies on the electrochemical synthesis of biphenyls from tetraphenylborates have utilized cyclic voltammetry to understand the reaction mechanisms. rsc.org In such experiments, a three-electrode cell is typically used, with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode. rsc.org The resulting voltammograms can reveal the stability window of the electrolyte and the potentials at which the borate anion undergoes electrochemical reactions.

For related tetraphenylborate (B1193919) salts, the electrochemical process can involve the oxidation of the anion to form radical species, which can then couple to form new C-C bonds. rsc.org The oxidation potentials are influenced by the substituents on the phenyl rings. The highly fluorinated nature of the perfluorophenyl group in potassium trifluoro(perfluorophenyl)borate is expected to make it more resistant to oxidation compared to non-fluorinated analogues due to the strong electron-withdrawing effect of the fluorine atoms.

The table below outlines the typical parameters measured in a cyclic voltammetry experiment that would be relevant for characterizing potassium trifluoro(perfluorophenyl)borate.

| Parameter | Description |

| Oxidation Potential (Eₚₐ) | The potential at which the borate anion is oxidized. A higher positive value indicates greater stability against oxidation. |

| Reduction Potential (Eₚ꜀) | The potential at which the borate anion or the cation is reduced. |

| Electrochemical Window | The range of potentials between which the electrolyte (the salt dissolved in a suitable solvent) is electrochemically stable. |

| Peak Current (iₚ) | The magnitude of the current at the oxidation or reduction peak, which is related to the concentration of the electroactive species and the kinetics of the electron transfer. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Charge Carrier Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. libretexts.orgunito.it In the context of potassium trifluoro(perfluorophenyl)borate, EPR spectroscopy would be a crucial tool for characterizing charge carriers when the material is part of an electrochemical system, such as an electrode in a battery. The generation of radical ions or other paramagnetic species during charging and discharging processes can be detected and quantified using EPR. nih.govrsc.org

When used to characterize charge carriers, EPR can distinguish between different types of paramagnetic centers. For example, it can differentiate between localized electrons on specific atoms or functional groups and mobile electrons within a conductive matrix. nih.gov The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum that help in identifying the paramagnetic species. libretexts.org

The application of EPR to a system containing potassium trifluoro(perfluorophenyl)borate could involve the following:

Identifying paramagnetic intermediates: If the borate anion is oxidized or reduced during an electrochemical process, it may form a radical ion. EPR would be able to detect this species and provide information about its electronic structure.

Probing the environment of charge carriers: The interaction of the unpaired electron with neighboring magnetic nuclei (like ¹⁹F, ¹¹B, or ¹⁰B) would lead to hyperfine splitting in the EPR spectrum, offering insights into the location of the charge carrier within the material. libretexts.org

Quantifying paramagnetic species: The intensity of the EPR signal is proportional to the number of unpaired spins, allowing for the quantification of the charge carriers at different states of charge. nih.gov

| EPR Parameter | Information Provided |

| g-factor | Helps in identifying the paramagnetic species. Its anisotropy can provide information about the symmetry of the electron's environment. unito.it |

| Hyperfine Coupling Constant (A) | Arises from the interaction of the unpaired electron with magnetic nuclei. It provides information about the distribution of the unpaired electron's wavefunction over the molecule. libretexts.org |

| Linewidth | Can give insights into the dynamics and relaxation processes of the electron spin. |

| Signal Intensity | Proportional to the concentration of the paramagnetic species. nih.gov |

Reactivity Profiles and Mechanistic Investigations of Perfluorinated Organotrifluoroborates

Hydrolysis and Boronic Acid Release Mechanisms

The conversion of organotrifluoroborates to boronic acids is a critical prerequisite for their participation in many catalytic cycles, most notably the Suzuki-Miyaura cross-coupling reaction. ed.ac.uknih.gov The rate of this hydrolysis is a key parameter that determines the concentration of the active boronic acid species in the reaction mixture, thereby influencing reaction efficiency and minimizing side reactions like protodeboronation and oxidative homocoupling. ed.ac.uk

Research has classified organotrifluoroborates based on their hydrolysis rates, with electron-poor aryl derivatives falling into the "very slow" hydrolysis category (t₀.₅ ≥ 24 hours). u-tokyo.ac.jp For these substrates, less than 9% hydrolysis may be observed even after two weeks under standard basic conditions (aqueous THF, Cs₂CO₃, 55 °C). ed.ac.uk

Several physical and chemical factors have a profound impact on the hydrolysis kinetics:

pH and Catalysis: Contrary to what might be expected, the hydrolysis of electron-poor aryltrifluoroborates is often acid-catalyzed. ed.ac.uku-tokyo.ac.jp

Solvent System: In biphasic systems like THF/H₂O with a base such as cesium carbonate, partial phase-splitting can occur, creating localized regions with different pH values that affect the hydrolysis rate. u-tokyo.ac.jpsci-hub.se

Reaction Vessel: The material of the reaction vessel can influence kinetics. Glass, acting as a fluorophile, can accelerate hydrolysis by sequestering fluoride (B91410) ions. u-tokyo.ac.jp

Stirring Rate: The rate of stirring can alter the phase contact in heterogeneous mixtures, thereby affecting the transfer of base and influencing the local pH and, consequently, the hydrolysis rate. nih.govsci-hub.se

| Factor | Influence on Hydrolysis of Electron-Poor Aryltrifluoroborates | Rationale |

| Electronic Effect | Strong electron-withdrawing groups (e.g., C₆F₅) significantly decrease the rate. acs.orgacs.org | Destabilizes the formation of the intermediate difluoroborane (B8323493) (ArBF₂). acs.org |

| Catalysis | Rate is enhanced by acid catalysis. ed.ac.uk | Protonation facilitates the loss of a fluoride ion. |

| Base | Slows hydrolysis under standard basic conditions. ed.ac.uk | The mechanism for these substrates is not base-mediated. |

| Stirring Rate | Can increase or decrease the rate depending on the system. nih.gov | Affects mixing and phase transfer in heterogeneous systems, altering local pH. sci-hub.se |

| Reaction Vessel | Glass surfaces can accelerate hydrolysis. u-tokyo.ac.jp | Silanols on the glass surface act as fluorophiles, promoting fluoride dissociation. |

A significant "acid-base paradox" exists for potassium trifluoro(perfluorophenyl)borate and other electron-deficient analogues in the context of Suzuki-Miyaura cross-coupling. ed.ac.ukacs.org These reactions are typically run under basic conditions, which are necessary to facilitate the transmetalation step with the palladium catalyst. nih.gov However, as established, the hydrolysis of these specific trifluoroborates to the required boronic acid is exceptionally slow under basic conditions and is, in fact, catalyzed by acid. ed.ac.uku-tokyo.ac.jp

This paradox ensures a very slow, controlled release of the perfluorophenyl boronic acid, which can be advantageous in preventing the accumulation of the boronic acid and subsequent side reactions. ed.ac.uk The subtle complexities of the reaction medium, such as the aforementioned phase-splitting in THF/water mixtures with cesium carbonate, can create localized environments with a lower pH than the bulk medium, allowing the necessary acid-catalyzed hydrolysis to proceed, albeit slowly. u-tokyo.ac.jp In some cases, for very slow hydrolyzing substrates like perfluorophenyltrifluoroborate, it has been proposed that transmetalation might occur directly from the trifluoroborate salt rather than through the boronic acid intermediate, circumventing the hydrolysis issue entirely. ed.ac.uk

Nucleophilic Reactivity and Additions

While extensively used in cross-coupling, the perfluorophenyl group from its trifluoroborate salt can also act as a nucleophile in other contexts, though its reactivity is tempered by its electronic properties.

The application of potassium trifluoro(perfluorophenyl)borate as a nucleophile in stereoselective addition reactions is not widely documented. However, the broader class of organotrifluoroborates has been shown to participate in such transformations. For instance, potassium alkynyltrifluoroborates undergo highly stereoselective nucleophilic additions to activated substrates like D-glucal, mediated by a Lewis acid, to form α-C-glycosides. acs.org This suggests a potential, though likely challenging, pathway for the perfluorophenyl derivative. The strong electron-withdrawing character of the perfluorophenyl group would decrease its nucleophilicity compared to alkyl or alkenyl groups, likely requiring highly reactive electrophiles or specific activation methods for successful addition reactions.

The primary reaction of potassium trifluoro(perfluorophenyl)borate with electrophiles is the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides. sigmaaldrich.com In this context, the trifluoroborate acts as a stable, solid precursor to the active nucleophilic species. Beyond aryl halides, studies on other perfluoroalkyltrifluoroborates show reactivity towards a range of electrophiles. For example, potassium (trifluoromethyl)trimethoxyborate reacts with acyl chlorides and perfluoroacyl fluorides. fluorine1.ru This indicates that under appropriate conditions, potassium trifluoro(perfluorophenyl)borate could potentially react with strong electrophiles beyond the scope of cross-coupling partners. The success of such reactions would depend on activating the C-B bond sufficiently to overcome the low nucleophilicity of the perfluorophenyl anion.

| Reaction Type | Electrophile Example | Typical Conditions |

| Suzuki-Miyaura Coupling | Aryl Halides (e.g., bromobenzene) | Pd Catalyst, Base (e.g., Cs₂CO₃), Solvent (e.g., THF/H₂O). nih.gov |

| Demethoxylation-Acylation | Acyl Chlorides | Reaction with trimethoxyborate precursor. fluorine1.ru |

| Reaction with Lewis Acids | Boron Trifluoride Etherate | Used to form perfluoroalkyltrifluoroborates from precursors. fluorine1.ru |

Potassium trifluoro(perfluorophenyl)borate is an effective precursor for the generation of the perfluorophenyl radical under oxidative conditions. nih.govnih.gov This reactivity has been harnessed through both photoredox catalysis and electrochemical methods.

In photoredox catalysis, a photocatalyst, upon excitation with visible light, can oxidize the trifluoroborate salt. nih.govdntb.gov.uaresearchgate.net This single-electron transfer (SET) results in the cleavage of the C–B bond to release the transient perfluorophenyl radical. nih.govresearchgate.net This radical can then be trapped by other species in the reaction to form new C-C, C-P, C-Se, C-Te, or C-S bonds. nih.govnih.gov

Alternatively, electrochemical methods, particularly pulsed electrosynthesis, have been developed to generate aryl radicals from aryl potassium trifluoroborates. nih.govresearchgate.netresearchgate.net This technique overcomes challenges such as the high oxidation potential of the borate (B1201080) and electrode passivation. researchgate.netdigitellinc.com The electrochemically generated perfluorophenyl radical is a powerful intermediate for forming various new chemical bonds in a sustainable manner. nih.govresearchgate.net This approach expands the utility of potassium trifluoro(perfluorophenyl)borate beyond traditional two-electron cross-coupling pathways into the realm of radical chemistry. researchgate.net

Carbon-Fluorine Bond Activation and Functionalization

The perfluorophenyl group of potassium trifluoro(perfluorophenyl)borate is susceptible to nucleophilic attack, leading to the activation and functionalization of its carbon-fluorine (C-F) bonds. This reactivity allows for the selective replacement of fluorine atoms, opening avenues for the synthesis of novel polyfluoroaromatic compounds.

A notable example of this is the nucleophilic alkoxydefluorination of potassium trifluoro(pentafluorophenyl)borate (K[C₆F₅BF₃]). Research has demonstrated that K[C₆F₅BF₃] reacts with sodium or potassium alkoxides (MOR) in polar aprotic solvents to yield potassium tetrafluoro-4-alkoxyphenyltrifluoroborates (K[4-ROC₆F₄BF₃]). The success of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

For instance, the reaction with potassium tert-butoxide (KO-t-Bu) proceeds smoothly at room temperature in 1,2-dimethoxyethane (B42094) (DME). However, attempts to use other sodium alkoxides under similar conditions were unsuccessful. To achieve the desired substitution with a wider range of alkoxides, more forcing conditions are necessary. A series of K[4-ROC₆F₄BF₃] salts, where R includes methyl, ethyl, propyl, isopropyl, butyl, and benzyl, have been synthesized in high yields (80-90%) by reacting K[C₆F₅BF₃] with the corresponding sodium alkoxides in dimethylformamide (DMF) at 130°C.

The reaction temperature can also influence the outcome. For example, the synthesis of K[4-CH₂=CHCH₂OC₆F₄BF₃] is successful at 100°C, but at 130°C, the formation of 2,3,5,6-tetrafluorophenol (B1216870) (2,3,5,6-C₆F₄HOH) and allyl chloride occurs instead. Similarly, the synthesis of potassium 4-phenoxytetrafluorophenyltrifluoroborate (K[4-PhOC₆F₄BF₃]) was achieved in 82% yield using two equivalents of potassium phenoxide (KOPh) in dimethyl sulfoxide (B87167) (DMSO) at 130°C. These findings highlight the potential to selectively functionalize the C-F bonds of the perfluorophenyl group, providing a pathway to a diverse range of substituted polyfluoroaryltrifluoroborates.

Table 1: Nucleophilic Alkoxydefluorination of K[C₆F₅BF₃]

| Alkoxide (MOR) | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| KO-t-Bu | DME | 25 | K[4-t-BuOC₆F₄BF₃] | - |

| NaOMe | DMF | 130 | K[4-MeOC₆F₄BF₃] | 85 |

| NaOEt | DMF | 130 | K[4-EtOC₆F₄BF₃] | 90 |

| NaOPr | DMF | 130 | K[4-PrOC₆F₄BF₃] | 88 |

| NaO-i-Pr | DMF | 130 | K[4-i-PrOC₆F₄BF₃] | 80 |

| NaOBu | DMF | 130 | K[4-BuOC₆F₄BF₃] | 86 |

| NaOCH₂Ph | DMF | 130 | K[4-PhCH₂OC₆F₄BF₃] | 83 |

| KOPh | DMSO | 130 | K[4-PhOC₆F₄BF₃] | 82 |

| NaOCH₂CH=CH₂ | DMF | 100 | K[4-CH₂=CHCH₂OC₆F₄BF₃] | - |

Reaction Pathways in C-C and C-X Bond Formation

Potassium organotrifluoroborates are well-established as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.gov Their stability to air and moisture makes them attractive alternatives to the more sensitive boronic acids. nih.govsigmaaldrich.com

The general mechanism for the Suzuki-Miyaura cross-coupling using potassium organotrifluoroborates involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The tetracoordinate nature of the trifluoroborate salt masks the reactivity of the C-B bond, rendering it a protected form of a boronic acid that can withstand various synthetic conditions. nih.gov The active boronic acid is typically generated in situ under the basic conditions required for the cross-coupling.

While a broad range of organotrifluoroborates have been successfully employed in these reactions, the reactivity of potassium trifluoro(perfluorophenyl)borate presents some challenges. Studies have shown that while substrates like 2,6-difluorophenyltrifluoroborate are viable in Suzuki-Miyaura couplings, the reaction is less effective with the perfluorinated analogue, C₆F₅BF₃K. researchgate.net This suggests that the highly electron-deficient nature of the perfluorophenyl ring may hinder the transmetalation step in the catalytic cycle.

Despite these challenges, palladium-catalyzed cross-coupling reactions remain a key method for C-C bond formation. For instance, potassium alkenyltrifluoroborates have been successfully coupled with aryl and heteroaryl halides and triflates with moderate to excellent yields. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions are often carried out using a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ in a suitable solvent system. organic-chemistry.org

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates

| Catalyst | Base | Solvent System | Typical Electrophiles |

|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | Aryl Halides, Alkenyl Bromides |

| Pd(OAc)₂/PPh₃ | Cs₂CO₃ | THF/H₂O | Aryl Halides |

| PdCl₂/PPh₃ | t-BuNH₂ | i-PrOH/H₂O | Aryl and Heteroaryl Halides/Triflates |

Investigation of Anionic and Radical Processes

In recent years, potassium trifluoroborates have emerged as effective precursors for the generation of carbon-centered radicals under oxidative conditions, particularly through photoredox catalysis. nih.gov This has opened up new avenues for C-C bond formation via radical-radical coupling and other radical-mediated transformations. nih.govnih.gov

The general principle involves the single-electron oxidation of the trifluoroborate salt by an excited-state photocatalyst. This process generates a carbon-centered radical from the organotrifluoroborate, which can then participate in various reactions. These include radical substitution, conjugate addition, and transition metal dual catalysis. nih.gov

For example, a photoredox catalytic method has been developed for the direct cyanation of alkyltrifluoroborates, a reaction that proceeds through a radical pathway. rsc.org Similarly, the photoredox-catalyzed radical-radical coupling of benzylic potassium trifluoroborate salts with acyl azolium triflates has been reported to form tertiary alcohols. nih.govnih.gov These transformations highlight the utility of potassium trifluoroborates in generating radicals for the construction of complex molecules under mild conditions.

While much of the research has focused on alkyl- and benzyltrifluoroborates, the principles of radical generation via photoredox catalysis are applicable to aryltrifluoroborates as well. The highly fluorinated nature of the perfluorophenyl group in potassium trifluoro(perfluorophenyl)borate would likely influence the properties and reactivity of the corresponding perfluorophenyl radical.

Table 3: Examples of Radical Reactions Involving Potassium Trifluoroborates

| Reaction Type | Trifluoroborate | Reagent/Catalyst | Product Type |

|---|---|---|---|

| Radical-Radical Coupling | Benzylic Trifluoroborates | Acyl Azolium Triflates / Organic Photocatalyst | Tertiary Alcohols |

| Cyanation | Alkyltrifluoroborates | Cyanating Agent / Photocatalyst | Alkyl Nitriles |

| Trifluoromethylation | Alkenyltrifluoroborates | Trifluoromethylating Agent / Photocatalyst | Trifluoromethylated Alkenes |

Thermolytic Decomposition Pathways

Catalytic and Reagent Applications in Organic and Inorganic Synthesis

Applications as Boronic Acid Surrogates in Cross-Coupling Reactions

Organotrifluoroborates, including the perfluorophenyl derivative, serve as protected forms of boronic acids. nih.gov Their tetracoordinate nature masks the reactivity of the carbon-boron bond, rendering them stable to air and moisture and compatible with a range of synthetic conditions where boronic acids might decompose. nih.govmerckmillipore.com This stability allows for their use in stoichiometric amounts, often with minimal concern for protodeboronation, a common side reaction with boronic acids. nih.govnih.gov The reactivity of the organotrifluoroborate is conveniently unmasked under the conditions of the cross-coupling reaction itself. nih.gov

Suzuki-Miyaura Cross-Coupling with Aryl, Alkenyl, and Heteroaryl Substrates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. Potassium organotrifluoroborates have proven to be highly effective nucleophilic partners in these palladium-catalyzed reactions. nih.govnih.gov

Aryl and Heteroaryl Substrates: Potassium trifluoro(perfluorophenyl)borate and its analogs readily couple with a wide variety of aryl and heteroaryl halides and triflates. nih.govorganic-chemistry.orgresearchgate.net These reactions typically exhibit broad functional group tolerance, allowing for the synthesis of complex biaryl and heterobiaryl structures. nih.govnih.govorganic-chemistry.org For instance, the coupling of potassium trifluoro(N-methylheteroaryl)borates with various aryl and heteroaryl chlorides has been demonstrated to proceed in moderate to excellent yields, tolerating functional groups such as ketones, esters, nitriles, and nitro groups. nih.gov The development of highly active catalyst systems, often employing sterically bulky, electron-rich phosphine ligands, has been crucial for the successful coupling of a broad range of substrates. nih.gov

Alkenyl Substrates: The palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl halides provides a stereospecific route to substituted alkenes. organic-chemistry.orgresearchgate.net These reactions proceed with retention of the double bond geometry of the alkenyltrifluoroborate. nih.gov Similarly, coupling with alkenyl bromides allows for the stereoselective synthesis of conjugated dienes. organic-chemistry.orgnih.gov The use of potassium alkenyltrifluoroborates offers advantages over other vinylating agents, such as vinylstannanes, which suffer from toxicity issues. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Organotrifluoroborates This table is interactive. You can sort and filter the data.

| Nucleophile | Electrophile | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Potassium trifluoro(N-methylpyrrolo)borate | p-Chloroanisole | Pd(OAc)₂, RuPhos | Biaryl | Good | nih.gov |

| Potassium (E)-alkenyltrifluoroborate | Aryl bromide | PdCl₂(dppf)·CH₂Cl₂ | (E)-Styrene derivative | Moderate to Excellent | organic-chemistry.org |

| Potassium vinyltrifluoroborate | Aryl bromide | PdCl₂, PPh₃ | Styrene | Moderate to Good | nih.gov |

| Potassium heteroaryltrifluoroborate | Aryl halide | Pd₂(dba)₃, SPhos/XPhos | Heterobiaryl | Good to Excellent | nih.gov |

| Potassium cyclopropyltrifluoroborate | Aryl bromide | Pd catalyst | Aryl cyclopropane | Good | nih.gov |

Stereospecific Cross-Coupling Reactions

A significant advantage of using organotrifluoroborates is the high degree of stereospecificity observed in many of their cross-coupling reactions. This is particularly valuable in the synthesis of chiral molecules and geometrically defined alkenes.

The cross-coupling of stereochemically pure potassium alkenyltrifluoroborates, both (E)- and (Z)-isomers, proceeds with retention of the olefin geometry. nih.govorganic-chemistry.orgnih.gov This allows for the controlled synthesis of (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-conjugated dienes from the appropriate combination of alkenyltrifluoroborate and alkenyl bromide. organic-chemistry.orgnih.gov

Furthermore, stereospecific cross-coupling has been achieved with secondary organotrifluoroborates. For example, potassium 1-(benzyloxy)alkyltrifluoroborates couple with aryl and heteroaryl chlorides with complete retention of stereochemistry, providing access to protected secondary alcohols. nih.govscispace.com Similarly, enantiomerically pure cyclopropanes can be synthesized through the Suzuki-Miyaura cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides, which also proceeds with retention of configuration. nih.gov This stereochemical fidelity is crucial for applications in medicinal chemistry and materials science where precise three-dimensional structures are required.

Mechanistic Insights into Catalytic Cycles

The catalytic cycle of the Suzuki-Miyaura reaction involving potassium organotrifluoroborates is generally understood to follow the conventional steps of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. For organotrifluoroborates (R-BF₃K), this step is believed to involve the initial hydrolysis or reaction with a base to form a more reactive boronic acid or a related species in situ. The strong fluorophilicity of boron is thought to play a role in facilitating this base-free transmetalation in some systems. rsc.orgnih.gov The transmetalation results in a diorganopalladium(II) complex (Ar-Pd-R).

Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-R) from the diorganopalladium(II) complex, which regenerates the active Pd(0) catalyst.

In stereospecific reactions, such as those with secondary alkyltrifluoroborates, the mechanism is proposed to involve intermediates that prevent β-hydride elimination, a common side reaction that can erode stereochemical integrity. For instance, in the coupling of potassium 1-(benzyloxy)alkyltrifluoroborates, it is suggested that the benzyl protecting group stabilizes the diorganopalladium intermediate through coordination of the arene to the metal center, thus preventing β-hydride elimination and ensuring retention of stereochemistry. nih.govscispace.com

Role in Other Transition-Metal Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, potassium trifluoro(perfluorophenyl)borate and its analogs are valuable reagents in other transition-metal catalyzed transformations, expanding their synthetic utility.

Palladium-Catalyzed Reactions, including Allylboration and Heterocyclizations

Potassium allyltrifluoroborates are effective reagents in palladium-catalyzed allylboration reactions. For example, a palladium pincer complex can catalyze the reaction of trifluoro(allyl)borate with tosylimines to afford homoallylic amines in good to excellent yields under mild and neutral conditions. acs.org Mechanistic studies suggest that this transformation proceeds via a transmetalation reaction between the palladium complex and the borate (B1201080) salt to provide an η¹-allylpalladium complex, which then reacts with the imine. acs.org

Palladium catalysis has also been employed for C-H alkylation using potassium alkyltrifluoroborates. In combination with an oxidant like MnF₃, a Pd(II) catalyst can effect the directed alkylation of C-H bonds in substrates containing pyridine or amide directing groups. nih.gov These reactions proceed under mild conditions and are effective for installing methyl and primary alkyl groups. nih.gov

Copper-Mediated C-O, C-N, and C-S Bond Formations

Copper-mediated or -catalyzed reactions provide important pathways for the formation of carbon-heteroatom bonds. While the Chan-Lam-Evans reaction typically uses boronic acids for C-O, C-N, and C-S bond formation, organotrifluoroborates can also participate in related copper-mediated transformations.

Although specific examples detailing the use of potassium trifluoro(perfluorophenyl)borate in copper-mediated C-O, C-N, and C-S bond formation are not as extensively documented as its use in C-C couplings, the general reactivity of organotrifluoroborates in copper-mediated processes is established. For example, copper-mediated trifluoromethylation of unsaturated potassium organotrifluoroborates has been successfully demonstrated. nih.gov Copper-catalyzed S-arylation of thiols with aryl halides is a well-known transformation, and the principles can be extended to organoboron reagents. jcsp.org.pk Given the versatility of both copper catalysis and organotrifluoroborates, it is plausible that conditions can be developed to effectively mediate the coupling of the perfluorophenyl group from its trifluoroborate salt to oxygen, nitrogen, and sulfur nucleophiles.

Enantioselective Organo-SOMO Catalysis

Enantioselective organo-SOMO (Singly Occupied Molecular Orbital) catalysis represents a powerful strategy in asymmetric synthesis, enabling the activation of aldehydes and ketones for reactions that are challenging to achieve via traditional two-electron pathways. This method relies on the single-electron oxidation of a transiently formed enamine, generated from the condensation of a carbonyl compound and a chiral secondary amine catalyst, to produce a highly reactive 3π-electron radical cation.

Potassium organotrifluoroborate salts have proven to be exceptional coupling partners in these transformations. Specifically, in the enantioselective α-vinylation of aldehydes, a SOMO-activated radical cation undergoes direct coupling with various potassium vinyltrifluoroborates. ed.ac.ukrsc.org This process facilitates the formation of a C-C bond with high levels of enantioselectivity and geometric control, typically favoring the trans-olefin product. ed.ac.uk The reaction accommodates a wide range of aldehydes and potassium organotrifluoroborate salts, demonstrating the versatility of the SOMO catalysis platform. ed.ac.uk Although direct examples specifying the use of potassium trifluoro(perfluorophenyl)borate are not prominent, the established reactivity of diverse potassium aryltrifluoroborates in similar SOMO-mediated α-arylation reactions suggests its potential as a viable substrate. acs.org

The general scope of the α-vinylation reaction is illustrated below, showcasing the successful coupling of various aldehydes with different potassium vinyltrifluoroborate salts.

| Aldehyde Substrate | Potassium Vinyltrifluoroborate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Decanal | Potassium vinyltrifluoroborate | 81 | 98 |

| Cyclohexanecarboxaldehyde | Potassium (E)-prop-1-en-1-yltrifluoroborate | 85 | 96 |

| 3-Phenylpropanal | Potassium styryltrifluoroborate | 78 | 90 |

| (S)-3,7-Dimethyloct-6-enal | Potassium vinyltrifluoroborate | 72 | 95 |

C-Glycosylation Reactions

C-Glycosides are carbohydrate analogs where the anomeric hydroxyl group is replaced by a carbon-based substituent. Their enhanced stability towards enzymatic and chemical hydrolysis makes them attractive targets for the development of therapeutics and biochemical probes. Potassium organotrifluoroborates have emerged as effective reagents for the stereoselective synthesis of C-glycosides.

The strategy often involves the reaction of a glycosyl oxocarbenium ion, generated in situ from a suitable glycosyl donor, with a potassium aryl- or alkynyltrifluoroborate. mdpi.comacs.org The trifluoroborate salt acts as the nucleophilic partner, delivering the organic group to the anomeric center. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are commonly used to mediate this reaction. acs.org This methodology provides a direct route to α-C-glycosides with high stereoselectivity. acs.org The use of potassium aryltrifluoroborates, including electron-rich and electron-deficient derivatives, highlights the broad applicability of this method. mdpi.comresearchgate.net As a member of this class, potassium trifluoro(perfluorophenyl)borate is a potential, albeit highly deactivated, nucleophile for such transformations.

| Glycosyl Donor | Potassium Organotrifluoroborate | Promoter | Product Stereochemistry | Yield (%) |

|---|---|---|---|---|

| Tri-O-acetyl-D-glucal | Potassium phenylethynyltrifluoroborate | BF₃·OEt₂ | α | 85 |

| Tri-O-acetyl-D-glucal | Potassium (4-methoxyphenyl)trifluoroborate | BF₃·OEt₂ | α | 75 |

| Tri-O-benzyl-D-galactal | Potassium hex-1-ynyltrifluoroborate | BF₃·OEt₂ | α | 80 |

| Peracetylated Glucose | Potassium phenyltrifluoroborate | BF₃·OEt₂ | β | 68 |

Lewis Acid Catalysis and Beyond

The strong Lewis acidity of tris(pentafluorophenyl)borane, B(C₆F₅)₃, which can be considered the parent Lewis acid of K[C₆F₅BF₃], makes it a versatile catalyst for a multitude of organic transformations. nih.govacs.org Its high acidity is derived from the potent electron-withdrawing nature of the three pentafluorophenyl rings.

Catalytic Hydrosilylation of Carbonyl Functions, Esters, and Lactones

Tris(pentafluorophenyl)borane is a highly effective metal-free catalyst for the hydrosilylation of carbonyl compounds, including aldehydes, ketones, and esters, using various silanes as reducing agents. dntb.gov.uanih.gov This reaction provides a mild and efficient method for the reduction of carbonyls to the corresponding silyl ethers or, after workup, to alcohols. nih.govacs.org

Mechanistic studies have revealed an unconventional pathway for this transformation. Rather than activating the carbonyl group, B(C₆F₅)₃ activates the silane (B1218182) via hydride abstraction to form a highly electrophilic silylium cation, [R₃Si]⁺, and a borohydride anion, [HB(C₆F₅)₃]⁻. dntb.gov.uanih.gov The silylium species then coordinates to the carbonyl oxygen, and the subsequent delivery of the hydride from the borohydride completes the reduction. dntb.gov.ua This silane-activation mechanism is supported by kinetic data, computational studies, and isotope labeling experiments. dntb.gov.uaacs.org The reaction proceeds with low catalyst loadings (1-4 mol%) and affords high yields of the desired products. dntb.gov.uanih.gov

| Carbonyl Substrate | Silane | Catalyst Loading (mol%) | Product | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Et₃SiH | 2 | 1-Phenylethyl triethylsilyl ether | 96 |

| Benzaldehyde | Ph₂SiH₂ | 1 | Benzyl diphenylsilyl ether | 95 |

| Ethyl benzoate | Et₃SiH | 4 | Benzaldehyde (after workup) | 70 |

| γ-Butyrolactone | Et₃SiH | 5 | 1,4-Bis(triethylsilyloxy)butane | 88 |

Olefin Polymerization Co-catalysis and Initiator Systems

In the field of polymer chemistry, perfluoroarylborates are crucial components in catalyst systems for olefin polymerization. Specifically, anions like tetrakis(pentafluorophenyl)borate (B1229283), [B(C₆F₅)₄]⁻, are widely used as activators or co-catalysts for Group 4 metallocene and post-metallocene polymerization catalysts. These borate anions are typically introduced as ammonium or trityl salts, which are often synthesized via salt metathesis from lithium or potassium tetrakis(pentafluorophenyl)borate.

The role of the borate is to abstract an alkyl group from the neutral metallocene precursor (e.g., L₂ZrMe₂) to generate a highly electrophilic, 14-electron cationic metal-alkyl species ([L₂ZrMe]⁺), which is the active catalyst for polymerization. The bulky, non-coordinating nature of the [B(C₆F₅)₄]⁻ anion ensures that it remains a weakly associated counter-ion, allowing the olefin monomer to access the vacant coordination site on the cationic metal center. Furthermore, potassium trifluoroborate salts serve as key synthetic intermediates for bifunctional perfluoroarylborane co-catalysts used in olefin polymerization.

Frustrated Lewis Pair (FLP) Chemistry and Borane-Catalyzed Reactions

Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. This unquenched reactivity allows the pair to cooperatively activate a variety of small molecules, most notably dihydrogen (H₂). Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a quintessential Lewis acid in FLP chemistry, valued for its combination of high Lewis acidity and significant steric bulk. nih.govacs.org

A classic example involves the combination of B(C₆F₅)₃ and a bulky phosphine like tricyclohexylphosphine (PCy₃). This pair readily splits H₂, resulting in the formation of a phosphonium cation, [HPCy₃]⁺, and a hydridoborate anion, [HB(C₆F₅)₃]⁻. This activation of hydrogen has enabled the development of metal-free catalytic hydrogenations of substrates such as imines, enamines, and other unsaturated molecules. The concept has been extended to the activation of many other small molecules and has become a major area of main-group chemistry, with applications in a wide range of borane-catalyzed reactions. nih.gov

Dehydroborylation Reactions of Arenes

Catalytic C-H borylation of arenes is a powerful method for producing valuable arylboronate esters, which are key building blocks in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. While traditionally dominated by transition-metal catalysis, metal-free approaches have gained significant traction. These methods often rely on the principles of FLP chemistry to achieve dehydrogenative C-H activation. dntb.gov.ua

Applications as Multifunctional Reagents

Potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents in synthetic chemistry. acs.orgresearchgate.netnih.govnih.gov Their stability to air and moisture, in contrast to many other organoboron compounds, allows for easy handling and storage. acs.orgnih.govnih.gov This robustness, coupled with their unique reactivity, makes them valuable multifunctional reagents in a wide array of organic and inorganic transformations. acs.orgresearchgate.netnih.govnih.gov

Bifunctional Potassium Acyltrifluoroborates in Chemoselective Ligation Reactions

Potassium acyltrifluoroborates (KATs) are a class of organotrifluoroborates that serve as important reagents in chemoselective ligation reactions, particularly for forming amide bonds. chemrxiv.orgacs.org These reactions are noted for their speed and selectivity, proceeding efficiently with equimolar amounts of reactants in aqueous conditions. acs.org The ligation between KATs and O-carbamoylhydroxylamines can occur in the presence of unprotected functional groups, highlighting the reaction's high degree of chemoselectivity. acs.org

Recent developments have focused on creating bifunctional KATs that can undergo multiple chemoselective transformations. chemrxiv.org For instance, a bifunctional iminium reagent featuring both a tin nucleophile and a trifluoroborate has been developed for use in palladium-catalyzed Migita-Kosugi-Stille cross-coupling reactions. nih.gov This methodology provides access to previously inaccessible aromatic and α,β-unsaturated acyltrifluoroborates. nih.gov Such approaches expand the utility of KATs, enabling their incorporation into complex molecules and scaffolds relevant to pharmaceutical and materials science through rapid diversification. chemrxiv.org

Mechanistic studies have been crucial in optimizing these ligation reactions. By investigating the role of pH, researchers have designed new classes of KATs, such as 8-quinolyl acyltrifluoroborates, that exhibit rapid ligation rates at physiological pH. nih.govsemanticscholar.org This is attributed to the high basicity of the 8-quinoline-KATs, which allows for their protonation even under neutral conditions, thereby accelerating the key steps of the ligation mechanism. nih.govsemanticscholar.org

Key Features of KAT Ligation:

| Feature | Description |

|---|---|

| Reactants | Potassium Acyltrifluoroborates (KATs) and Hydroxylamines |

| Product | Amide bond |

| Key Conditions | Aqueous, mild, often equimolar reactants |

| Selectivity | Highly chemoselective, tolerates unprotected functional groups |

| Rate | Can be very rapid, with second-order rate constants around 20 M⁻¹s⁻¹ under acidic conditions |

Trifluoromethylation and Perfluoroalkylation of Organic Substrates

The introduction of trifluoromethyl (CF3) groups into organic molecules is of significant interest, particularly in medicinal chemistry, due to the unique properties conferred by this group. nih.gov Potassium organotrifluoroborates have proven to be effective substrates for trifluoromethylation reactions. nih.govnih.gov

A notable method involves the copper-mediated radical trifluoromethylation of unsaturated potassium organotrifluoroborates. nih.gov This process utilizes sodium triflinate (NaSO2CF3), often referred to as the Langlois reagent, and tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov The reaction conditions are generally mild and can be applied to a variety of substrates, including alkynes, alkenes, arenes, and heteroarenes, providing the corresponding trifluoromethylated products in fair to good yields. nih.gov While electron-rich substrates tend to give good yields, electron-poor systems can sometimes be more challenging. nih.gov Nevertheless, the enhanced stability of potassium organotrifluoroborates compared to the corresponding boronic acids makes them highly attractive reagents for these transformations. nih.govnih.gov

The synthesis of α-trifluoromethylated alkylborons has also been explored. nih.gov The use of potassium organotrifluoroborates as starting materials is advantageous due to their precise stoichiometry and excellent stability across various substrate classes. nih.gov These compounds can react with 2,2,2-trifluorodiazoethane to yield novel and stable allylic and propargylic α-trifluoromethylated trifluoroborates. nih.gov

Summary of Copper-Mediated Trifluoromethylation:

| Substrate Class | Reagents | General Outcome |

|---|---|---|

| Unsaturated Organotrifluoroborates | NaSO2CF3, TBHP, CuCl | Trifluoromethylated alkynes, alkenes, arenes, and heteroarenes |

| Alkenyltrifluoroborates | 2,2,2-trifluorodiazoethane | Allylic α-trifluoromethylated trifluoroborates |

Wittig Olefination with Formyl-Substituted Organotrifluoroborates

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction has been successfully adapted for use with functionalized potassium organotrifluoroborates, allowing for the synthesis of unsaturated organotrifluoroborates. acs.orgnih.gov Specifically, formyl- and acetyl-substituted organotrifluoroborates can undergo Wittig and Horner-Wadsworth-Emmons olefination reactions. acs.org

These reactions are versatile, working with both alkyl- and aryltrifluoroborates to produce di- and trisubstituted olefins in moderate to excellent yields. acs.org The stereochemical outcome of the reaction can be controlled by the nature of the ylide used. Nonstabilized ylides, under salt-free conditions, typically yield the Z-isomer, while stabilized ylides preferentially form the E-isomer. acs.org This stereoselectivity allows for the targeted synthesis of specific olefin geometries. acs.org

The tolerance of the trifluoroborate moiety to the basic and nucleophilic conditions of the Wittig reaction is a key advantage, enabling the direct elaboration of the organoboron compound without compromising the boron functionality. acs.org This approach avoids the challenges associated with installing sensitive functionalities onto molecules that already contain an organoboron group. acs.org

Oxidative Transformations (e.g., using Oxone)

Organotrifluoroborates can be readily oxidized to yield corresponding alcohols, phenols, or aldehydes. nih.govnih.govorganic-chemistry.orgorgsyn.org A particularly efficient and environmentally friendly method for this transformation employs Oxone (potassium peroxymonosulfate) as the oxidant. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org This oxidation protocol is notable for its speed, often completing within 2 to 5 minutes at room temperature, and its high yields. nih.govorganic-chemistry.org

The reaction is applicable to a wide range of organotrifluoroborates, including aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates. nih.govnih.govorganic-chemistry.org A significant advantage of this method is its tolerance of a broad spectrum of functional groups, such as nitriles, esters, and aldehydes, which remain unaffected under the mild reaction conditions. nih.govorganic-chemistry.org Furthermore, for secondary alkyltrifluoroborates, the oxidation proceeds with complete stereospecificity, retaining the configuration of the chiral center. nih.govnih.govorganic-chemistry.org

The process is also procedurally simple, typically requiring only an aqueous workup and filtration to afford the pure product, thus avoiding the need for chromatography. nih.govorganic-chemistry.org The use of Oxone, an inexpensive and stable reagent, makes this method economical and scalable, offering a practical alternative to metal-catalyzed oxidation processes that may require harsh conditions or expensive ligands. nih.govorganic-chemistry.org

Oxidation of Organotrifluoroborates with Oxone:

| Substrate | Oxidized Product | Reaction Time | Key Advantages |

|---|---|---|---|

| Aryltrifluoroborates | Phenols | 2-5 minutes | High yield, functional group tolerance, rapid, economical |

| Alkyltrifluoroborates | Alcohols | 2-5 minutes | Stereospecific (retention of configuration), high yield |

| Alkenyltrifluoroborates | Aldehydes | 2-5 minutes | High yield, mild conditions |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and predicting the reactivity of organoborates. For potassium trifluoro(perfluorophenyl)borate, DFT calculations are crucial for elucidating how the strongly electron-withdrawing nature of the perfluorophenyl (C₆F₅) group governs the molecule's properties.

The reactivity of organotrifluoroborates, particularly in reactions like hydrolysis, is dictated by the stability of the transient difluoroborane (B8323493) (R-BF₂) intermediate formed upon the loss of a fluoride (B91410) ion. DFT calculations have shown that the electronic character of the organic substituent (R) is paramount. Electron-donating groups stabilize the vacant p-orbital on the boron atom in the difluoroborane intermediate, thereby increasing the rate of reactions proceeding through this pathway. Conversely, electron-withdrawing groups destabilize this intermediate, leading to significantly reduced reactivity.

The perfluorophenyl group is one of the most potent electron-withdrawing groups used in this context. DFT calculations confirm that it strongly destabilizes the difluoroborane intermediate, which translates to low reactivity and high stability, especially towards hydrolysis. Analysis of calculated B-F bond lengths in the intermediate RBF₂ species serves as a reliable predictor of this reactivity; a shorter B-F bond indicates a less stable intermediate and slower reaction rate. acs.org

| Substituent Type on Aryl Ring (R) | Electronic Effect | Stability of R-BF₂ Intermediate | Predicted Reactivity/Hydrolysis Rate | Example Group |

|---|---|---|---|---|

| Electron-Donating | Stabilizes the electron-deficient boron center | High | Fast | Anisyl (CH₃O-C₆H₄) |

| Electron-Neutral | Minimal electronic effect | Moderate | Moderate | Phenyl (C₆H₅) |

| Electron-Withdrawing | Destabilizes the electron-deficient boron center | Low | Slow to Very Slow | Nitrophenyl (O₂N-C₆H₄) |

| Strongly Electron-Withdrawing | Strongly destabilizes the electron-deficient boron center | Very Low | Very Slow / Inert | Perfluorophenyl (C₆F₅) |

Mechanistic Modeling of Borane-Catalyzed Processes and Reaction Pathways

Computational modeling is instrumental in mapping the reaction pathways of organotrifluoroborates. The primary reaction pathway investigated is hydrolysis, which converts the trifluoroborate into a boronic acid, a key step for its participation in many catalytic cycles like the Suzuki-Miyaura coupling.

The generally accepted mechanism for hydrolysis proceeds as follows:

Fluoride Dissociation : The R-BF₃⁻ anion undergoes a pre-equilibrium where one fluoride ion dissociates. This step is often the rate-limiting step and is highly dependent on the nature of the 'R' group.

Formation of Difluoroborane : The dissociation leads to a neutral, trigonal planar difluoroborane intermediate (R-BF₂). This species possesses a vacant p-orbital on the boron atom, rendering it an electrophile.

Nucleophilic Attack : A water molecule attacks the electrophilic boron center of the R-BF₂ intermediate.

Proton Transfer and Further Hydrolysis : Subsequent proton transfers and hydrolysis steps replace the remaining fluoride ions with hydroxyl groups, ultimately yielding the boronic acid (R-B(OH)₂).

Prediction of Hydrolysis Rates and Selectivity based on Electronic Parameters

A significant achievement of computational studies on organotrifluoroborates is the ability to predict their hydrolysis rates a priori based on electronic parameters. acs.orgresearchgate.net This predictive power allows chemists to select a trifluoroborate with the desired stability and reactivity for a specific application, such as slow-release in cross-coupling reactions to minimize side reactions. acs.orgresearchgate.net

Two key parameters, which can be calculated or are derived from empirical data, are used for these predictions:

Swain-Lupton Resonance Parameter (ℛ) : This parameter quantifies the ability of a substituent to donate or withdraw electron density via resonance. A strong negative ℛ value, indicative of a potent electron-withdrawing group like C₆F₅, correlates with a very slow hydrolysis rate.

DFT-Calculated Properties : The calculated B-F bond length in the RBF₂ intermediate is a direct theoretical descriptor that correlates well with reactivity. acs.org

Based on these parameters, organotrifluoroborates can be categorized by their expected hydrolysis kinetics. Potassium trifluoro(perfluorophenyl)borate, along with other electron-poor aryl and alkynyl trifluoroborates, falls into the "very slow" release category, often requiring days for significant hydrolysis under typical conditions. acs.orged.ac.uk

| Hydrolysis Class | Half-Life (t₀.₅) | Typical 'R' Groups | Predicted Group for K[C₆F₅BF₃] |

|---|---|---|---|

| Class I (Fast) | ≤ 1 hour | Alkyl, Cycloalkyl, Electron-rich Aryl (e.g., Anisyl), β-Styryl | - |

| Class II (Slow) | 1–24 hours | Simple Aryl (e.g., Phenyl), Benzyl, Furyl | - |

| Class III (Very Slow) | > 24 hours | Alkynyl, Electron-poor Aryl (e.g., Nitrophenyl, Perfluorophenyl) | ✓ |

Data adapted from studies on organotrifluoroborate hydrolysis kinetics. acs.orged.ac.uk

Analysis of Weak Intermolecular Interactions in Solid State and Solution

The behavior of potassium trifluoro(perfluorophenyl)borate in both the solid state and solution is influenced by a network of weak intermolecular interactions. Computational analysis helps to identify and quantify these forces, which include ionic interactions, hydrogen bonding (with solvent), and aryl-aryl interactions.

Solution : In solution, the interactions are primarily with the solvent molecules. The potassium ion is solvated, and the anionic borate (B1201080) interacts with solvent dipoles. In protic solvents like water or alcohols, hydrogen bonding between the solvent and the fluorine atoms of the -BF₃ group is a key interaction that facilitates dissolution and subsequent chemical reactions like hydrolysis.

Solvation Models and Hydration Process Analysis

Understanding the solvation and hydration of potassium trifluoro(perfluorophenyl)borate is critical for predicting its solubility and reactivity in solution. Computational chemists employ both implicit and explicit solvation models to simulate these processes.

Explicit Solvation Models : These models involve including a specific number of individual solvent molecules around the solute. This approach is more computationally intensive but allows for a detailed analysis of direct solute-solvent interactions, such as hydrogen bonding. Molecular Dynamics (MD) simulations and DFT calculations on solute-solvent clusters are common explicit solvation methods. rsc.orgresearchgate.net

Studies on organotrifluoroborate hydrolysis have successfully used a combination of these models, coupling the chemical reaction equilibrium with a specific solvation equilibrium (e.g., [RBF₃K] + nH₂O ⇌ [RBF₃K·nH₂O]) to accurately reproduce experimental observations. ed.ac.uk For potassium trifluoro(perfluorophenyl)borate, low solubility in water can be a practical issue, sometimes necessitating the use of co-solvents, a phenomenon that can also be investigated with these models. acs.orgnih.gov

Spectroscopic Property Simulations

Computational methods are widely used to simulate spectroscopic properties, providing a powerful means to interpret experimental spectra and confirm molecular structures. DFT calculations can predict various spectroscopic data for potassium trifluoro(perfluorophenyl)borate with a high degree of accuracy.

NMR Spectroscopy : Simulating Nuclear Magnetic Resonance (NMR) spectra is a multi-step process. copernicus.orgyoutube.com First, the molecule's geometry is optimized. Then, calculations are performed to determine the magnetic shielding tensors for each nucleus (¹³C, ¹⁹F, ¹¹B), which are converted into chemical shifts by referencing them against a standard compound (e.g., TMS). Spin-spin coupling constants (J-couplings) can also be calculated. These simulated spectra are invaluable for assigning peaks in complex experimental spectra and for understanding how the electronic environment of the perfluorophenyl group influences the chemical shifts of the boron and fluorine nuclei. arxiv.org

Vibrational Spectroscopy (IR and Raman) : DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These calculations produce a set of normal modes, which correspond to the fundamental vibrations of the molecule (e.g., C-F stretches, C=C ring stretches, B-F stretches). By comparing the simulated infrared (IR) and Raman spectra with experimental data, a detailed and confident assignment of the observed vibrational bands can be achieved.

Advanced Research Applications in Materials Science and Interdisciplinary Fields

Weakly Coordinating Anions in Advanced Catalysis and Materials Research

In the realm of catalysis and materials science, the concept of weakly coordinating anions (WCAs) is of paramount importance. These are bulky, chemically robust anions that exhibit minimal interaction with cationic centers. This property is crucial for stabilizing highly reactive cationic species, which can then act as potent catalysts or serve as building blocks for novel materials.

The trifluoro(perfluorophenyl)borate anion, [C₆F₅BF₃]⁻, is a member of the family of highly fluorinated borates, which are among the most effective WCAs. The strong electron-withdrawing nature of the fluorine atoms in the perfluorophenyl ring delocalizes the negative charge over the entire anion, rendering it less nucleophilic and less likely to coordinate with a cation. This is a key characteristic shared with the well-studied tetrakis(pentafluorophenyl)borate (B1229283) anion. researchgate.netnih.gov

The use of WCAs like trifluoro(perfluorophenyl)borate is instrumental in generating "naked" cations, which can exhibit enhanced Lewis acidity and catalytic activity. For instance, in olefin polymerization, cationic transition metal complexes are highly active catalysts. The presence of a WCA is essential to maintain the cationic nature of the active species without deactivating it through coordination. While specific catalytic systems employing potassium trifluoro(perfluorophenyl)borate are not extensively documented in publicly available research, its properties strongly suggest its potential in this area. The principles established with other fluorinated borate (B1201080) anions pave the way for its application in various cationic-mediated processes, including polymerization, hydrogenation, and hydrosilylation reactions. researchgate.net

Integration into Organic Electronic Materials and Semiconductors as Dopants

The field of organic electronics relies on the ability to tune the electronic properties of organic semiconductor materials. Doping, the intentional introduction of impurities, is a fundamental technique to control charge carrier concentration and conductivity. Organic salts containing weakly coordinating borate anions have emerged as a promising class of p-type dopants for polymer semiconductors. researchgate.net

Salts containing the tetrakis(pentafluorophenyl)borate anion have demonstrated exceptional p-doping capabilities. researchgate.netresearchgate.net The doping mechanism often involves the transfer of an electron from the organic semiconductor to the cationic part of the salt, with the resulting positive charge on the semiconductor being stabilized by the bulky, non-coordinating borate anion. This leads to an increase in the number of charge carriers (holes) and thus enhances the conductivity of the material.